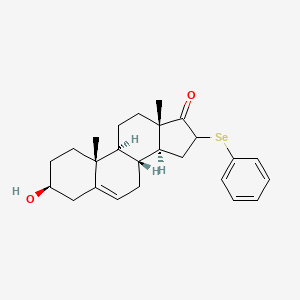
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one is a synthetic steroidal compound. It belongs to the class of androstane derivatives and is characterized by the presence of a phenylseleno group at the 16th position and a hydroxyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one typically involves multiple steps. One common method starts with the precursor androst-5-en-17-one. The hydroxyl group is introduced at the 3rd position through a hydroxylation reaction. The phenylseleno group is then introduced at the 16th position using a selenation reaction. The reaction conditions often involve the use of specific reagents such as selenium dioxide and phenylselenyl chloride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the phenylseleno group can yield various derivatives with different functional groups.
Applications De Recherche Scientifique
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of (3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one involves its interaction with specific molecular targets. The hydroxyl group at the 3rd position and the phenylseleno group at the 16th position play crucial roles in its biological activity. The compound may interact with steroid receptors, modulating gene expression and influencing cellular functions. Additionally, the phenylseleno group may contribute to its antioxidant properties by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3beta)-3-Hydroxyandrost-5-en-17-one: Lacks the phenylseleno group, making it less reactive in certain chemical reactions.
(3beta)-3-Hydroxy-16-(methylseleno)androst-5-en-17-one: Contains a methylseleno group instead of a phenylseleno group, which may alter its biological activity.
(3beta)-3-Hydroxy-16-(phenylthio)androst-5-en-17-one: Contains a phenylthio group instead of a phenylseleno group, affecting its chemical properties and reactivity.
Uniqueness
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This group enhances its reactivity in substitution reactions and may contribute to its potential therapeutic effects.
Propriétés
Formule moléculaire |
C25H32O2Se |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-16-phenylselanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H32O2Se/c1-24-12-10-17(26)14-16(24)8-9-19-20(24)11-13-25(2)21(19)15-22(23(25)27)28-18-6-4-3-5-7-18/h3-8,17,19-22,26H,9-15H2,1-2H3/t17-,19+,20-,21-,22?,24-,25-/m0/s1 |
Clé InChI |
IKFFWFRBXIGMTD-POKCEYGASA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)[Se]C5=CC=CC=C5)C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)[Se]C5=CC=CC=C5)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



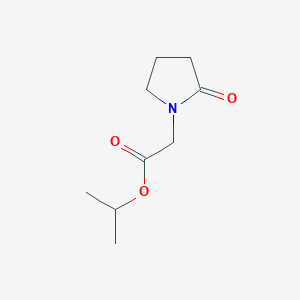
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
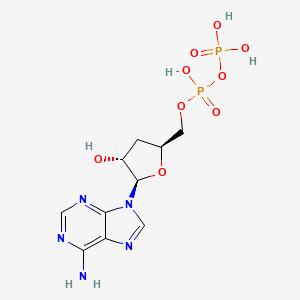

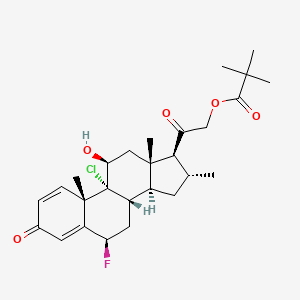

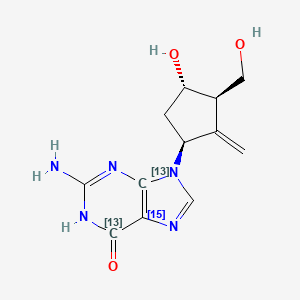
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
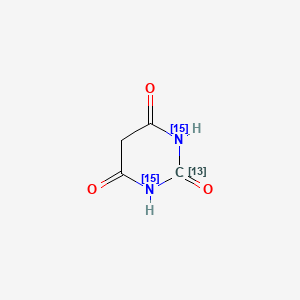

![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
